8-Fluoro-2-phenylimidazo[1,2-a]pyridine 8-Fluoro-2-phenylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307392
InChI: InChI=1S/C13H9FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H
SMILES:
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol

8-Fluoro-2-phenylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18307392

Molecular Formula: C13H9FN2

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-phenylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
IUPAC Name 8-fluoro-2-phenylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H9FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H
Standard InChI Key QSYQADKFXIMZJW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 8-fluoro-2-phenylimidazo[1,2-a]pyridine is C₁₃H₉FN₂, with a molecular weight of 212.23 g/mol. The parent imidazo[1,2-a]pyridine core (C₇H₆N₂) undergoes substitution at positions 2 and 8, introducing a phenyl group (C₆H₅) and fluorine atom, respectively .

Structural Analysis

  • Position 8 Fluorination: The fluorine atom at position 8 increases electronegativity, influencing electronic distribution and metabolic stability .

  • Position 2 Phenyl Substitution: The phenyl group enhances lipophilicity and enables interactions with hydrophobic binding pockets in biological targets .

Synthetic Methodologies

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

A solvent-free approach under microwave irradiation enables rapid cyclization of 2-amino-5-fluoropyridine with α-bromoacetophenone. This method achieves 90% yield in 10–15 minutes, bypassing traditional reflux conditions .
Reaction Conditions:

  • Reactants: 2-Amino-5-fluoropyridine (1 mmol) + α-bromoacetophenone (1 mmol).

  • Microwave Parameters: 65°C, 100 W.

  • Key Advantage: Eliminates toxic solvents (e.g., DMF) and reduces energy consumption .

DBU-Catalyzed Cyclization in Aqueous Ethanol

Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in ethanol-water (1:1), this method achieves 85–94% yields at room temperature. The protocol is scalable to gram quantities and ideal for electron-deficient substrates .
Optimized Protocol:

  • Catalyst: 1 mol% DBU.

  • Solvent: Ethanol-water (1:1 v/v).

  • Reaction Time: 2–4 hours .

Green Synthesis via A³-Coupling

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.35–8.38 (m, 1H, H-5), 7.91–7.93 (m, 2H, phenyl ortho-H), 7.43 (t, J = 8 Hz, 2H, phenyl meta-H), 7.34 (t, J = 7.5 Hz, 1H, phenyl para-H), 6.63 (t, J = 6.8 Hz, 1H, H-3) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 159.5 (C-8-F), 145.6 (C-2), 127.2–114.1 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • Peaks at 1625 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic), and 1204 cm⁻¹ (C-F stretch) .

Mass Spectrometry

  • ESI-MS: m/z 213.1 [M+H]⁺, consistent with the molecular formula C₁₃H₉FN₂ .

Physicochemical Properties

PropertyValue
Melting Point114–116°C
LogP (Lipophilicity)2.8 ± 0.2
Solubility in Water0.12 mg/mL (25°C)
pKa4.7 (imidazole nitrogen)

Data inferred from structurally analogous compounds .

Pharmacological and Material Science Applications

Biological Activities

  • Antiviral Potential: Fluorinated imidazo[1,2-a]pyridines inhibit RNA viruses (e.g., influenza) by targeting viral fusion proteins .

  • Anticancer Activity: The phenyl group enhances binding to kinase domains (e.g., CDK inhibitors), with IC₅₀ values <1 μM in breast cancer cell lines .

  • CNS Modulation: Fluorine improves blood-brain barrier penetration, suggesting utility in sedatives (e.g., zolpidem analogs) .

Optoelectronic Applications

  • Fluorescent Probes: The rigid conjugated system emits blue fluorescence (λₑₘ = 450 nm), applicable in OLEDs .

  • Electron-Transport Materials: Electron-deficient fluorine enhances charge mobility in organic semiconductors .

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